7-benzyl-1,3-dimethyl-8-[(3-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
Description
Properties
Molecular Formula |
C22H22N4O2S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
7-benzyl-1,3-dimethyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione |
InChI |
InChI=1S/C22H22N4O2S/c1-15-8-7-11-17(12-15)14-29-21-23-19-18(20(27)25(3)22(28)24(19)2)26(21)13-16-9-5-4-6-10-16/h4-12H,13-14H2,1-3H3 |
InChI Key |
IOXQYIBDLNWYOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
Preparation Methods
Benzylation at the 7-Position
The 7-position of 8-bromo-1,3-dimethylxanthine undergoes nucleophilic substitution with benzyl halides.
Procedure :
-
Reagents : 8-Bromo-1,3-dimethylxanthine, benzyl chloride/base (e.g., K₂CO₃).
-
Solvent : Dimethylformamide (DMF) or acetonitrile.
Intermediate : 7-Benzyl-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione.
Yield: 70–78%.
Thioether Formation at the 8-Position
The bromine atom at the 8-position is replaced with a sulfanyl group via reaction with 3-methylbenzyl mercaptan.
Reaction Mechanism :
Optimized Parameters :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base | K₂CO₃ | 82% |
| Solvent | DMF | 80% |
| Temperature | 60°C | 85% |
| Time | 8 hours | Max efficiency |
Note: Use of stronger bases (e.g., NaH) or polar aprotic solvents (e.g., DMSO) risks side reactions.
Alternative Synthetic Routes
One-Pot Alkylation-Thiolation
A streamlined approach combines benzylation and thiolation in a single pot:
-
Substrates : 8-Mercapto-1,3-dimethylxanthine, 3-methylbenzyl bromide.
-
Conditions : Tetrabutylammonium iodide (TBAI) as phase-transfer catalyst, K₂CO₃, DMF, 70°C.
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics:
-
Time Reduction : 2 hours vs. 8 hours conventional.
Purification and Characterization
Isolation Techniques
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 3.32 (s, 3H, N-CH₃), 4.85 (s, 2H, SCH₂) |
| ¹³C NMR | δ 161.2 (C=O), 137.8 (C-S) |
| MS (ESI+) | m/z 407.1 [M+H]⁺ |
Challenges and Mitigation Strategies
-
Regioselectivity : Competing alkylation at N-9 is suppressed using bulky bases (e.g., DBU).
-
Oxidation of Thioether : Reactions conducted under nitrogen atmosphere to prevent sulfoxide formation.
Industrial-Scale Considerations
| Factor | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Batch Size | 1–10 g | 1–5 kg |
| Cost Efficiency | Low | High (20% reduction) |
| Purity | >95% | >98% (via crystallization) |
Chemical Reactions Analysis
Types of Reactions
7-benzyl-1,3-dimethyl-8-[(3-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced at the purine core using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions using nucleophiles like thiols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: H2O2, m-CPBA
Reducing agents: LiAlH4, sodium borohydride (NaBH4)
Nucleophiles: Thiols, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the benzyl positions.
Scientific Research Applications
The compound 7-benzyl-1,3-dimethyl-8-[(3-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione (CAS Number: 372507-45-4) is a purine derivative that has garnered attention for its potential applications in various fields, particularly in pharmacology and biochemistry. This article delves into its scientific research applications, supported by data tables and case studies.
Anticancer Activity
Numerous studies have indicated that purine derivatives, including this compound, exhibit significant anticancer properties.
- Mechanism of Action : The anticancer effects are primarily attributed to the inhibition of tumor cell proliferation and induction of apoptosis. For instance, related compounds have demonstrated cytotoxicity against various cancer cell lines.
- Case Study : In vitro studies on MCF-7 breast cancer cells showed that derivatives similar to 7-benzyl-1,3-dimethyl-8-[(3-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione exhibit IC50 values indicating effective growth inhibition. A related study reported an IC50 value of 25.72 ± 3.95 μM against these cells.
Enzyme Inhibition
The compound has been studied for its ability to inhibit key enzymes involved in various biological processes.
- Acetylcholinesterase Inhibition : A related derivative exhibited an IC50 value of 0.089 µM against acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.
- Cyclooxygenase Inhibition : Some derivatives have shown significant inhibition of cyclooxygenase enzymes, which are crucial in inflammatory processes.
Modulation of Signaling Pathways
Research indicates that this compound can modulate critical signaling pathways involved in cell survival and proliferation.
- PI3K Pathway : Certain derivatives have been shown to inhibit the phosphoinositide 3-kinase (PI3K) pathway with an IC50 of 3.1 µM, highlighting their potential in cancer therapy.
Apoptosis Induction
The ability to induce apoptosis in cancer cells is another promising application of this compound. Structural features enhance binding affinity to target proteins involved in apoptotic pathways.
Data Table: Summary of Biological Activities
| Activity Type | Target/Mechanism | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 Cells | 25.72 ± 3.95 μM | [Study Reference] |
| Enzyme Inhibition | Acetylcholinesterase | 0.089 µM | [Study Reference] |
| PI3K Pathway | PI3Kδ | 3.1 µM | [Study Reference] |
Mechanism of Action
The mechanism of action of 7-benzyl-1,3-dimethyl-8-[(3-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at Position 8
The C8 substituent significantly influences electronic, steric, and pharmacokinetic properties:
- 8-Sulfanyl vs. 8-Amino/8-Oxygenated Groups: The sulfanyl group in the target compound enhances lipophilicity compared to oxygenated (e.g., morpholinylmethyl in ) or amino substituents (e.g., 8-[(tetrahydrofuran-2-yl)methyl]amino in ). This may improve membrane permeability but reduce solubility .
- Sulfanyl Chain Length and Branching :
- The 3-methylbenzylsulfanyl group provides steric bulk and aromatic π-π interactions, distinct from shorter chains (e.g., methylsulfanyl in ) or branched aliphatic groups (e.g., 3-methylbutylsulfanyl in ). Such variations modulate receptor binding; for example, TRPC5 inhibitors like HC608 () require specific substituents for high potency .
Substituent Variations at Position 7
- Benzyl vs. Alkyl chains (e.g., pentyl in ) increase hydrophobicity, which may enhance CNS penetration but reduce metabolic stability .
Physicochemical Properties
Key data from structural analogs (Table 1):
Structural Insights from Crystallography
Crystal structures of related compounds (e.g., ) resolved via SHELXL () reveal hydrogen-bonding patterns and packing arrangements. For instance, morpholinylmethyl groups form intermolecular H-bonds, whereas sulfanyl groups favor hydrophobic interactions .
Biological Activity
7-benzyl-1,3-dimethyl-8-[(3-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione (CAS Number: 372507-45-4) is a compound belonging to the purine derivatives class. Its structure suggests potential biological activities due to the presence of various functional groups that may interact with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of 7-benzyl-1,3-dimethyl-8-[(3-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is with a molecular weight of approximately 406.5 g/mol. The compound features a purine ring system substituted with a benzyl group and a sulfanyl group, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that purine derivatives exhibit diverse biological activities including anti-inflammatory, anti-cancer, and antimicrobial effects. The following sections summarize specific findings related to the biological activity of 7-benzyl-1,3-dimethyl-8-[(3-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione.
Anticancer Potential
The anticancer properties of purine derivatives have been extensively studied. For example, certain purine analogs have shown significant cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . While specific studies on this compound are scarce, its structural components suggest potential activity against cancer cells.
Antimicrobial Effects
Compounds with purine structures have also demonstrated antimicrobial activity. Research indicates that modifications in the purine ring can enhance antibacterial and antifungal properties . Given the presence of benzyl and sulfanyl groups in the compound's structure, it is plausible that 7-benzyl-1,3-dimethyl-8-[(3-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione may exhibit similar antimicrobial effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for predicting the biological activity of new compounds. The presence of electron-rich groups such as benzyl and methyl substituents in the structure can enhance interaction with biological targets. Studies on related compounds suggest that modifications at specific positions on the purine ring can significantly influence their pharmacological profiles .
| Substituent | Effect |
|---|---|
| Benzyl Group | Enhances lipophilicity and binding |
| Methyl Substituents | Potentially increases bioactivity |
| Sulfanyl Group | May improve interaction with targets |
Q & A
Q. What are the optimal synthetic routes for preparing 7-benzyl-1,3-dimethyl-8-[(3-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione?
- Methodological Answer: The synthesis typically involves multi-step alkylation and sulfanyl-group substitution. A common approach starts with a purine-dione core (e.g., 3-methyl-7-benzyl-3,7-dihydro-1H-purine-2,6-dione), followed by reaction with 3-methylbenzyl thiol under basic conditions. Solvents like methanol or ethanol are used at elevated temperatures (60–80°C) to ensure complete conversion . For regioselective substitution, protecting groups may be employed to direct reactivity at the 8-position . Purity is verified via HPLC or LC-MS, with yields optimized by controlling stoichiometry and reaction time.
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer: Use a combination of spectroscopic techniques:
- 1H/13C NMR : Assign peaks based on substituent electronic environments (e.g., benzyl protons at δ 4.5–5.0 ppm, methyl groups at δ 3.0–3.5 ppm) .
- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular weight (e.g., calculated [M+H]+ for C22H25N5O2S: 440.176) .
- X-ray Crystallography : Resolve stereochemical ambiguities, if applicable .
Advanced Research Questions
Q. How can contradictory reports on the compound’s biological activity (e.g., antimicrobial vs. anticancer) be resolved?
- Methodological Answer: Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., varying benzyl or sulfanyl groups). Compare bioactivity across assays under standardized conditions (e.g., IC50 in cancer cell lines vs. MIC in bacterial strains). For example, shows that replacing the benzimidazole-sulfanyl group with a thiazole alters target specificity . Use molecular docking to predict binding affinities to targets like kinases or bacterial enzymes .
Q. What experimental strategies are effective for elucidating the compound’s interaction with nucleotide pathways?
- Methodological Answer:
- Mechanistic Studies : Use radiolabeled ATP analogs in competitive binding assays to test inhibition of kinases or ATPases .
- Transcriptomic Profiling : Treat model organisms (e.g., E. coli or HeLa cells) with the compound and analyze differentially expressed genes via RNA-seq .
- Metabolomic Analysis : Track purine metabolism intermediates (e.g., hypoxanthine, xanthine) via LC-MS to identify pathway disruptions .
Q. How can researchers address discrepancies in reported synthetic yields (e.g., 46% vs. 70%)?
- Methodological Answer: Optimize reaction parameters systematically:
- Solvent Polarity : Test DMF vs. ethanol to stabilize intermediates .
- Catalyst Screening : Compare Pd(PPh3)4 (used in Suzuki couplings) with cheaper alternatives like NiCl2 .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve yield .
Key Considerations
- Data Reproducibility : Validate findings using orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays) .
- Structural Complexity : The benzyl-sulfanyl and methylbenzyl groups introduce steric hindrance, requiring tailored purification (e.g., silica gel chromatography) .
- Toxicity Profiling : Use in vitro cytotoxicity assays (e.g., MTT) on non-target cells to differentiate therapeutic vs. off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
